N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. It is used in pharmaceuticals, material science, and catalysis, unlocking new possibilities for innovative discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-cyclopropyl-2-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.
Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)cyclopropanecarboxamide.
Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropylamine.
Substitution: Formation of N-(2-cyclopropyl-2-chloropropyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The cyclopropyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
N-(2-cyclopropyl-2-hydroxypropyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide is unique due to its dual cyclopropyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(13,8-4-5-8)6-11-9(12)7-2-3-7/h7-8,13H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMWYHWGGMVVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.